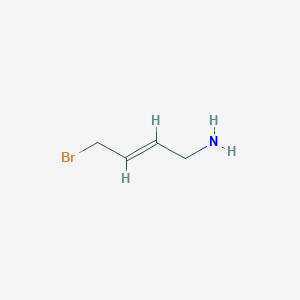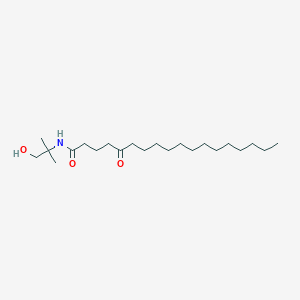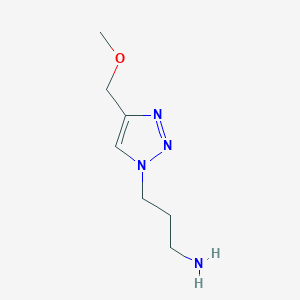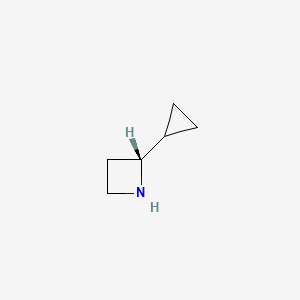
(R)-2-Cyclopropylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Cyclopropylazetidine is a chiral azetidine derivative characterized by a cyclopropyl group attached to the nitrogen atom of the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Cyclopropylazetidine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-cyclopropyl-β-amino alcohols using dehydrating agents. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like tetrahydrofuran.
Industrial Production Methods: Industrial production of ®-2-Cyclopropylazetidine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: ®-2-Cyclopropylazetidine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of ®-2-Cyclopropylazetidine can lead to the formation of various reduced derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or the azetidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ®-2-Cyclopropylazetidine is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, ®-2-Cyclopropylazetidine is studied for its potential as a bioactive molecule. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, ®-2-Cyclopropylazetidine is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-2-Cyclopropylazetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-Azetidinone: A structurally similar compound with a four-membered ring containing a nitrogen atom.
Cyclopropylamine: Another compound featuring a cyclopropyl group, but with different reactivity and applications.
Uniqueness: ®-2-Cyclopropylazetidine is unique due to its combination of a cyclopropyl group and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H11N |
|---|---|
Peso molecular |
97.16 g/mol |
Nombre IUPAC |
(2R)-2-cyclopropylazetidine |
InChI |
InChI=1S/C6H11N/c1-2-5(1)6-3-4-7-6/h5-7H,1-4H2/t6-/m1/s1 |
Clave InChI |
GILJSMPCYLZEMT-ZCFIWIBFSA-N |
SMILES isomérico |
C1CN[C@H]1C2CC2 |
SMILES canónico |
C1CC1C2CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


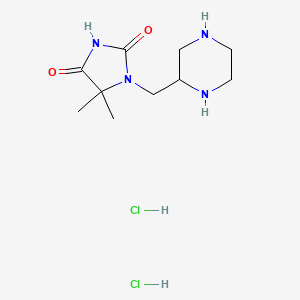
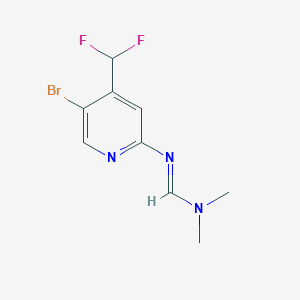

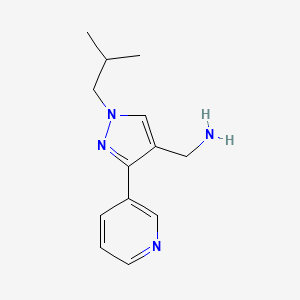


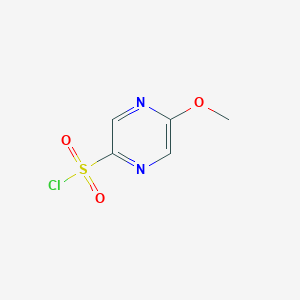
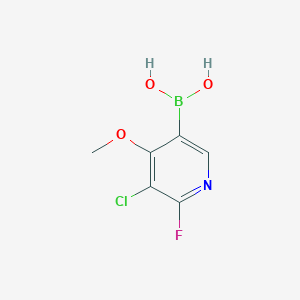
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)
